![molecular formula C12H5D4N3O5S B1139437 Nitazoxanide-d4 CAS No. 1246819-17-9](/img/structure/B1139437.png)
Nitazoxanide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
硝唑尼特 D4 的合成涉及将氘原子掺入硝唑尼特分子中。 这可以通过多种方法实现,包括在合成过程中使用氘化试剂或溶剂 . 反应条件通常涉及使用氘化溶剂,例如氘化氯仿或氘化甲醇,并且反应在受控的温度和压力条件下进行,以确保氘原子的掺入 .
工业生产方法
硝唑尼特 D4 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器并精确控制反应条件,以确保最终产品的高收率和纯度 . 然后使用结晶或色谱等技术纯化氘标记化合物以去除任何杂质 .
化学反应分析
反应类型
硝唑尼特 D4 会发生各种化学反应,包括:
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
主要产品
氧化: 亚砜和砜衍生物.
还原: 胺衍生物.
取代: 各种取代的噻唑衍生物.
科学研究应用
Broad-Spectrum Antiviral Activity
Nitazoxanide and its metabolite tizoxanide have shown efficacy against a range of viruses:
- Influenza : Clinical trials indicate that nitazoxanide reduces the duration of influenza symptoms and viral shedding .
- COVID-19 : Research has demonstrated that nitazoxanide exhibits antiviral activity against SARS-CoV-2, with studies showing reduced viral load and improved clinical outcomes in patients with moderate COVID-19 . A notable trial reported that patients treated with nitazoxanide had a mean time for hospital discharge significantly shorter than those receiving placebo (6.6 vs. 14 days) .
Treatment of Parasitic Infections
Nitazoxanide has been utilized in treating various parasitic infections:
- Cystic Echinococcosis : A study evaluated nitazoxanide in patients with disseminated cystic echinococcosis who did not respond to conventional therapies. Results indicated improvements in several patients when nitazoxanide was used in combination with other antiparasitic drugs .
Case Study Summary
Case Number | Patient Details | Treatment Regimen | Outcome |
---|---|---|---|
Case 1 | 37/M, lung hydatidosis | NTZ 500 mg bid + ALB + PZQ for 18 months | Clinico-radiological improvement |
Case 2 | 27/M, extensive lung disease | NTZ + ALB + PZQ; reintroduced after diarrhea | Radiological improvement noted |
Safety Profile and Side Effects
Nitazoxanide-d4 has been generally well-tolerated in clinical settings, with mild gastrointestinal side effects reported. In studies involving COVID-19 patients, the incidence of adverse events was lower compared to placebo groups .
作用机制
硝唑尼特 D4 通过破坏厌氧微生物的能量代谢发挥作用。 它抑制丙酮酸:铁氧还原酶/黄素蛋白氧化还原酶 (PFOR) 循环,这对厌氧能量代谢至关重要 . 在寄生原生动物中,硝唑尼特 D4 还诱导细胞膜损伤并使线粒体膜电位去极化,从而导致细胞死亡 . 此外,硝唑尼特 D4 刺激自噬并抑制 mTORC1 信号通路,这进一步促进了其抗菌作用 .
相似化合物的比较
硝唑尼特 D4 由于其氘标记而独一无二,这增强了其稳定性并允许在生物系统中进行精确跟踪。 类似的化合物包括:
硝唑尼特: 母体化合物,没有氘标记,但具有类似的广谱抗感染特性.
替唑尼特: 硝唑尼特的活性代谢物,也表现出广谱抗感染特性.
其他噻唑类: 替唑尼特葡萄糖醛酸等化合物,具有类似的结构特征和抗菌活性.
生物活性
Nitazoxanide-d4 is a deuterated form of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. This compound has garnered attention for its diverse biological activities against various pathogens, including viruses, bacteria, and protozoa. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential applications in treating infectious diseases.
Overview of Nitazoxanide
Nitazoxanide was originally developed as an antiparasitic drug but has demonstrated significant antiviral activity against a range of viruses, including influenza, hepatitis B and C, and more recently, SARS-CoV-2. The deuterated version, this compound, is used primarily for research purposes to study pharmacokinetics and metabolic pathways due to its labeled structure.
Nitazoxanide exerts its biological effects through several mechanisms:
- Inhibition of Viral Replication : Nitazoxanide inhibits the maturation of viral hemagglutinin in influenza viruses, preventing effective viral replication . It also enhances the production of type I interferons in host cells, contributing to its antiviral effects .
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Clostridium difficile and Mycobacterium tuberculosis. It disrupts anaerobic energy metabolism by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme .
- Antiparasitic Effects : Nitazoxanide is effective against protozoa such as Giardia lamblia and Cryptosporidium parvum, with mechanisms that involve interference with energy metabolism .
Antiviral Activity
Recent studies have highlighted the potential of nitazoxanide in treating viral infections:
- COVID-19 : In vitro studies suggest that nitazoxanide can reduce viral load in patients with COVID-19, indicating its potential as an early treatment option .
- Rubella Virus : A case series involving seven patients with vaccine-derived rubella showed that one patient experienced significant clinical improvement after treatment with nitazoxanide .
Antibacterial Activity
A clinical trial assessing the use of nitazoxanide for pulmonary tuberculosis found that it did not demonstrate significant bactericidal activity at standard doses. The mean change in time to culture positivity was not statistically significant compared to standard therapy .
Case Studies
Several case studies have documented the use of nitazoxanide in various conditions:
- Disseminated Cystic Echinococcosis : A compassionate use trial involving seven patients treated with nitazoxanide showed mixed results. Three patients exhibited clinical improvement after combination therapy with albendazole .
- Pulmonary Tuberculosis : In a prospective trial involving 30 adults with drug-susceptible pulmonary tuberculosis, nitazoxanide did not show significant bactericidal activity compared to standard therapy .
Comparative Biological Activity Table
属性
IUPAC Name |
[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQNVDNTFHQSW-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。